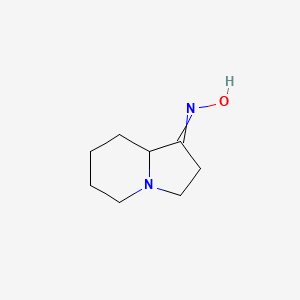

(1E)-hexahydroindolizin-1(5H)-one oxime

Description

Significance of Hexahydroindolizine Scaffolds in Advanced Organic Chemistry

The indolizine (B1195054) nucleus, a bicyclic aromatic system with a bridgehead nitrogen atom, and its saturated counterpart, hexahydroindolizine, are considered "privileged scaffolds" in drug discovery. nih.gov This designation refers to molecular frameworks that can serve as ligands for a diverse range of biological receptors, making them valuable starting points for developing new therapeutic agents. nih.govmdpi.com The rigid, three-dimensional structure of the hexahydroindolizine scaffold provides a fixed orientation for substituents, which is crucial for specific molecular interactions with biological targets. nih.gov

Indolizine-based molecules, both natural and synthetic, exhibit a wide array of biological activities. researchgate.net The inherent structure of the scaffold is a key contributor to its utility in medicinal chemistry and materials science. researchgate.net The development of efficient and atom-economical synthetic methods to construct these scaffolds is an active area of research, with techniques including formal [3+2] annulations and dearomatization reactions being employed to generate structural complexity from simpler precursors. researchgate.net

Table 1: Synthetic Approaches to Indolizine Scaffolds

| Method | Starting Materials | Key Features |

| [3+2] Annulation | 2-pyridinyl substituted p-quinone methides and enaminones | Copper(II) catalyzed, atom-economical. researchgate.net |

| Oxidative Annulation | Donor-acceptor cyclopropanes and tetrahydroisoquinolines | MgI2-catalyzed ring opening to form benzo-fused indolizines. researchgate.net |

| Dearomatization Reactions | Arene feedstocks | Generates three-dimensional complexity from two-dimensional precursors. researchgate.net |

Role of Oxime Functionality in Contemporary Heterocyclic Synthesis

The oxime functional group (C=N-OH) is a remarkably versatile building block in organic synthesis, prized for its ability to be transformed into a variety of other nitrogen-containing groups. researchgate.net Oximes serve as stable and readily accessible derivatives of ketones and aldehydes, acting as precursors for amines, amides, nitriles, and, most importantly, a wide range of nitrogen heterocycles. researchgate.netmdpi.com

In contemporary synthesis, oximes are key intermediates in reactions that construct complex molecular architectures. rsc.org Their reactivity, particularly the N-O bond, can be harnessed in transition metal-catalyzed reactions, photocatalysis, and radical-based transformations. nsf.gov For instance, O-acyl oximes have gained significant attention as versatile components in transition metal-mediated C-H activation reactions, where the oxime group can act as an internal oxidant, avoiding the need for external additives. rsc.org This leads to more efficient and cleaner chemical processes.

Furthermore, the generation of iminyl radicals from oxime precursors through N-O bond fragmentation is a powerful strategy for forming new C-N and C-C bonds, enabling the synthesis of diverse heterocyclic systems like pyrrolines and phenanthridines. nsf.govrsc.org The ability to control the stereochemistry of oxime formation is also a critical aspect, as the resulting (E) and (Z) isomers can exhibit different reactivity and biological activity. mdpi.com

Table 2: Key Transformations of Oximes in Heterocyclic Synthesis

| Transformation | Reagents/Conditions | Resulting Heterocycles |

| Aza-Heck Cyclization | Palladium or Copper Catalysis | Functionalized Pyrrolines rsc.org |

| Iminyl Radical Cyclization | Photoredox Catalysis, Light Irradiation | Phenanthridines, various N-heterocycles nsf.govrsc.org |

| [3+3] Cycloaddition | Nitrile Oxide and α-Diazo Esters | Six-membered N,O-heterocycles nih.gov |

| Beckmann Rearrangement | Acid Catalysis (e.g., Citric Acid) | Amides, Lactams researchgate.net |

Current Research Landscape of Complex Bicyclic Oximes and their Derivatives

The study of complex bicyclic oximes, such as derivatives of quinuclidin-3-one (B120416), is an evolving field that bridges scaffold-based drug design and synthetic methodology. mdpi.com Research in this area focuses on several key aspects, including stereoselective synthesis, exploration of novel reactivity, and the evaluation of these compounds for biological activity.

A significant challenge and area of focus is controlling the stereochemistry of the oxime double bond within a constrained bicyclic system. mdpi.com The (E/Z) configuration of the oxime can profoundly influence the molecule's shape and its interaction with biological targets. mdpi.com Modern synthetic methods, including mechanochemistry and microwave-assisted synthesis, have been employed to achieve high stereoselectivity and rapid, high-yielding conversions. mdpi.com

Bicyclic oximes also serve as platforms for investigating fundamental chemical transformations. For example, the oxime–nitroso tautomerism, where the oxime form exists in equilibrium with a nitroso isomer, has been studied in certain bicyclic systems. mdpi.com Understanding and controlling this equilibrium is crucial as the two forms have distinct chemical properties. X-ray structural analysis is a key tool for definitively determining the stable form of these molecules. mdpi.com The development of new catalytic systems, often involving transition metals, continues to expand the synthetic utility of oximes, enabling their use in the creation of a vast array of heterocyclic structures. acs.org

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5,6,7,8,8a-hexahydro-2H-indolizin-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-9-7-4-6-10-5-2-1-3-8(7)10/h8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCNDTJIZUCUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(=NO)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1e Hexahydroindolizin 1 5h One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of (1E)-hexahydroindolizin-1(5H)-one oxime in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the connectivity of atoms, the conformational dynamics of the fused ring system, and the potential for tautomerism can be obtained.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. The chemical shifts (δ) of the protons in this compound are influenced by their spatial arrangement and proximity to electron-withdrawing or electron-donating groups. The bicyclic nature of the indolizidine core leads to a complex spectrum with overlapping signals, often requiring two-dimensional NMR techniques for complete assignment.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NOH | 8.0 - 12.0 | br s |

| H-2 | 2.5 - 3.5 | m |

| H-3 | 1.5 - 2.5 | m |

| H-5 | 2.8 - 3.8 | m |

| H-6 | 1.4 - 2.2 | m |

| H-7 | 1.4 - 2.2 | m |

| H-8 | 1.6 - 2.6 | m |

| H-8a | 2.0 - 3.0 | m |

Note: These are predicted ranges based on general principles and data for analogous structures. Actual values may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and electronic environment. The carbon atom of the C=N oxime bond is a key diagnostic signal, typically appearing in the downfield region of the spectrum (around 150-160 ppm). The chemical shifts of the other carbon atoms in the hexahydroindolizinone ring system will depend on their position relative to the nitrogen atom and the oxime group.

Although a specific ¹³C NMR spectrum for this compound is not available, analysis of related indolizidine alkaloids and cyclic oximes allows for the prediction of chemical shift regions for the different carbon atoms. nih.govjbclinpharm.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=N) | 150 - 165 |

| C-2 | 45 - 60 |

| C-3 | 20 - 35 |

| C-5 | 50 - 65 |

| C-6 | 20 - 35 |

| C-7 | 20 - 35 |

| C-8 | 25 - 40 |

| C-8a | 55 - 70 |

Note: These are predicted ranges based on general principles and data for analogous structures. Actual values may vary.

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of the nitrogen atoms in this compound. The chemical shift of the oxime nitrogen is particularly informative for distinguishing between E and Z isomers. Generally, the ¹⁵N chemical shifts for the E isomers of ketoximes are found at a lower field (deshielded) compared to the corresponding Z isomers. figshare.comresearchgate.net For aliphatic oximes, ¹⁵N chemical shifts are typically observed in a specific range, and these values are influenced by factors such as π delocalization and substituent effects. bohrium.com

The ¹⁵N chemical shift of the bridgehead nitrogen atom of the indolizidine ring will also provide valuable information about its hybridization and involvement in any conformational equilibria. For isatin (B1672199) oxime ethers, the ¹⁵N chemical shifts were observed in the range of 402-408 ppm. nih.gov In the case of cyclohexanone (B45756) oxime, a ¹⁵N signal was observed at -55 ppm. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and configuration. For this compound, a single-crystal X-ray diffraction study would confirm the (E) configuration of the oxime group and reveal the preferred conformation of the fused five- and six-membered rings.

While a specific crystal structure for this compound is not present in the search results, studies on related hexahydroquinoline derivatives show features like a shallow boat conformation of the dihydropyridine (B1217469) ring and the presence of intermolecular hydrogen bonding. nih.gov In general, X-ray diffraction is a powerful tool for establishing the structure of complex molecules. mdpi.commdpi.comresearchgate.netresearchgate.net

Table 3: Expected Key Structural Parameters from X-ray Crystallography of this compound

| Parameter | Expected Value | Significance |

| C1=N Bond Length | ~1.28 Å | Confirms the double bond character of the oxime. |

| N-O Bond Length | ~1.41 Å | Characteristic of an oxime N-O single bond. |

| C1-N-O Bond Angle | ~110-115° | Defines the geometry around the oxime nitrogen. |

| Ring Conformation | Chair/Boat/Twist | Elucidates the puckering of the indolizidine rings. |

| Intermolecular Interactions | Hydrogen Bonding | Reveals the packing of molecules in the crystal lattice. |

Note: These are expected values based on typical bond lengths and angles for similar functional groups and ring systems.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond stretching and bending modes, making it an excellent technique for identifying functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, C=N, and N-O groups of the oxime functionality, as well as C-H and C-N stretching and bending vibrations from the indolizidine skeleton. The position and intensity of the O-H stretching band can provide information about hydrogen bonding. researchgate.net The C=N stretching vibration is a key diagnostic peak for the oxime group. researchgate.net Studies on other oximes have identified characteristic absorption bands for the C=N and N-O stretching vibrations. researchgate.netmonash.edu The Beckmann rearrangement of cyclic oximes has also been studied using IR spectroscopy. rsc.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3100 - 3500 (broad) |

| C-H | Stretching (aliphatic) | 2850 - 3000 |

| C=N | Stretching | 1620 - 1680 |

| N-O | Stretching | 900 - 960 |

| C-N | Stretching | 1020 - 1250 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and physical state.

Mass Spectrometry (MS) Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion can be measured, allowing for the determination of the elemental composition. uv.mx

Upon ionization, this compound will form a molecular ion (M⁺•). The fragmentation of this ion will depend on the ionization method used (e.g., Electron Ionization - EI). Common fragmentation pathways for alkaloids and oximes include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangements. nih.govmiamioh.edu The fragmentation of indolizidine and pyrrolizidine (B1209537) alkaloids often results in characteristic ions that can be used for their identification. researchgate.netmjcce.org.mk The analysis of fragmentation patterns can provide valuable information about the connectivity of the atoms within the molecule.

Table 5: Potential Mass Spectrometry Fragmentation of this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 154 | [M]⁺• | Molecular Ion |

| 137 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 125 | [M-C₂H₅]⁺ | Alpha-cleavage at the six-membered ring |

| 97 | [C₆H₁₁N]⁺• | Cleavage of the five-membered ring |

| 83 | [C₅H₉N]⁺• | Further fragmentation of the indolizidine core |

Note: These are plausible fragmentation pathways. The actual mass spectrum may show different or additional fragments depending on the experimental conditions.

Mechanistic Investigations and Chemical Reactivity of 1e Hexahydroindolizin 1 5h One Oxime

Reactivity of the Oxime Moiety in Complex Heterocycles

The oxime functional group is a versatile synthon in organic chemistry, capable of undergoing a wide array of transformations. In the context of a complex heterocyclic framework like the hexahydroindolizine system, the interplay between the oxime and the bicyclic core can lead to diverse and potentially novel reactivity.

Nucleophilic and Electrophilic Transformations of Oxime Derivatives

The oxime moiety possesses both nucleophilic and electrophilic character. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the sp²-hybridized carbon atom can be susceptible to nucleophilic attack, particularly after activation of the hydroxyl group.

Nucleophilic Character: The nitrogen atom of the oxime can participate in nucleophilic substitution reactions. For instance, reaction with epoxides in the presence of a Lewis acid can lead to the formation of nitrones, which can then undergo 1,3-dipolar cycloaddition reactions. clockss.org This reactivity provides a pathway for the construction of more complex fused heterocyclic systems.

Electrophilic Character: The carbon atom of the C=N bond can act as an electrophile. Nucleophilic addition of organometallic reagents to oxime ethers is a known transformation. juniperpublishers.com For (1E)-hexahydroindolizin-1(5H)-one oxime, after conversion of the hydroxyl group to a better leaving group (e.g., an acetate (B1210297) or a sulfonate), it is expected to react with nucleophiles at the C1 position.

| Transformation | Reagents/Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base | O-alkylated oxime ether |

| Nitrone Formation | Epoxide, Lewis Acid | Intermediate nitrone for cycloadditions |

| C-Nucleophilic Addition | Organometallic reagent (e.g., Grignard) on O-activated oxime | Addition at C1 |

N-O Bond Cleavage Strategies for Heterocyclic Synthesis

The relatively weak N-O bond in oximes (bond dissociation energy of approximately 55-60 kcal/mol) makes its cleavage a facile process, providing a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov This cleavage can be initiated by various methods, including reduction, oxidation, or transition metal catalysis, often leading to the formation of iminyl radical or nitrenium ion intermediates.

Reductive cleavage of the N-O bond, often achieved with reagents like LiAlH₄ or through catalytic hydrogenation, would yield the corresponding imine, which could be further reduced to the amine or hydrolyzed to the ketone. This strategy is fundamental in both laboratory and industrial synthesis.

Radical-Mediated Processes Involving Oximes

The homolytic cleavage of the N-O bond in oxime derivatives is a common method for generating iminyl radicals. nsf.govnih.gov These radicals are highly reactive intermediates that can participate in a variety of transformations, including intramolecular cyclizations, which are particularly useful for the synthesis of complex heterocyclic scaffolds.

For a derivative of this compound containing an appropriately positioned unsaturated moiety, an intramolecular radical cyclization could be envisioned. For example, if an alkenyl chain were attached to the indolizidine core, an iminyl radical generated at the C1 position could cyclize onto the double bond to form a new ring system. Such radical cyclizations of unsaturated oximes have been shown to be effective for the construction of isoxazolines. libretexts.org

| Radical Precursor | Initiation Method | Key Intermediate | Potential Outcome |

| O-Acyl oxime | Photolysis or thermolysis | Iminyl radical | Intramolecular cyclization, intermolecular addition |

| Oxime ether | Transition metal catalysis (e.g., Cu, Fe) | Iminyl radical | Synthesis of N-heterocycles |

| O-Aryl oxime | Visible light photoredox catalysis | Iminyl radical | C-C and C-N bond formation |

Oxidative Addition Reactions of Oximes to Metal Catalysts

Transition metal-catalyzed reactions involving the oxidative addition of an M(0) species into the N-O bond of an oxime derivative have emerged as a powerful strategy for C-N bond formation. nih.gov Palladium(0) catalysts, in particular, have been shown to react with O-acyl or O-pentafluorobenzoyl oximes to generate alkylideneaminopalladium(II) intermediates. These intermediates can then undergo further reactions, such as intramolecular Heck-type cyclizations onto pendant alkenes, to afford a variety of nitrogen-containing heterocycles. nih.gov

In the case of an appropriately functionalized derivative of this compound, this methodology could be applied to construct novel fused ring systems. The stereochemistry of the starting oxime generally does not influence the outcome of these 5-exo cyclization reactions. nih.gov

Rearrangement Reactions of Oximes

Rearrangement reactions of oximes are classic and powerful transformations in organic synthesis, with the Beckmann rearrangement being the most prominent example.

Beckmann Rearrangement and its Chemical Implications

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comillinois.edu For cyclic ketoximes, this rearrangement leads to the formation of a ring-expanded lactam. The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule.

Applying this to this compound, the Beckmann rearrangement would be expected to yield a ring-expanded lactam. The regioselectivity of the rearrangement is determined by which of the two alpha-carbons (C9 or C2) migrates. In the case of bridged bicyclic ketoximes, the migratory aptitude can be influenced by ring strain and stereoelectronic factors. The migration of the bridgehead carbon (C9) or the methylene (B1212753) carbon (C2) would lead to two different lactam products. The stereochemistry of the oxime is crucial, as the group anti to the hydroxyl group is the one that migrates.

| Reactant | Reagent/Catalyst | Product |

| This compound | H₂SO₄, PCl₅, or other acidic catalysts | Ring-expanded lactam |

The resulting lactams are valuable synthetic intermediates that can be further functionalized or used in the synthesis of natural product analogues and other complex nitrogen-containing molecules. The Beckmann rearrangement of bridged bicyclic ketoximes has been reported to be a useful method for the synthesis of various nitrogen heterocycles.

Formation and Reactivity of N-Alkyl Nitrilium Ion Intermediates

The transformation of oximes, such as this compound, can proceed through highly reactive N-alkyl nitrilium ion intermediates, particularly under acidic conditions in reactions like the Beckmann rearrangement. masterorganicchemistry.comorganic-chemistry.orgvu.nl Nitrilium ions have long been recognized as key transient species in a variety of valuable organic transformations. vu.nlrsc.org

The formation of a nitrilium ion from a ketoxime like hexahydroindolizin-1(5H)-one oxime is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Subsequent cleavage of the N-O bond is accompanied by the migration of the alkyl group that is anti-periplanar to the leaving group. organic-chemistry.orgwikipedia.org This concerted migration prevents the formation of a free nitrene and results in a stabilized nitrilium ion. organic-chemistry.org For a bicyclic system, this rearrangement would lead to a ring expansion, transforming the hexahydroindolizine skeleton into a lactam.

Once formed, these N-alkyl nitrilium ions are potent electrophiles. researchgate.net Their reactivity is characterized by their susceptibility to attack by a wide range of nucleophiles. vu.nl In the context of the Beckmann rearrangement, the typical nucleophile is water, which attacks the electrophilic carbon of the nitrilium ion. masterorganicchemistry.com This is followed by deprotonation and tautomerization to yield the final stable amide or lactam product. masterorganicchemistry.com The versatility of nitrilium ions extends to their use in the synthesis of a diverse array of nitrogen-containing heterocycles. vu.nl

Table 1: General Reactivity of N-Alkyl Nitrilium Ions

| Reactant/Nucleophile | Product Type |

|---|---|

| Water | Amide/Lactam |

| Alcohols | Iminoesters |

| Amines | Amidines |

| Alkenes | N-Heterocycles (via cyclization) |

Tautomerism and Isomerism Studies in Bicyclic Oxime Systems

Bicyclic oxime systems, including this compound, are subject to complex isomeric and tautomeric equilibria that are crucial to understanding their reactivity and molecular behavior. The primary forms of isomerism observed in these systems are oxime-nitrone tautomerism and E/Z geometric isomerism of the oxime group itself. These phenomena dictate the compound's structural conformation and its participation in various chemical reactions.

Oximes can exist in equilibrium with their nitrone tautomers. nih.gov Although the oxime form is generally more stable, the nitrone tautomer, despite being the minor component at equilibrium, often exhibits higher reactivity, particularly in nucleophilic additions and cycloaddition reactions. nih.govresearchgate.net The energy gap between the oxime and nitrone forms can be influenced by substituents; electron-donating groups, for instance, can stabilize the nitrone form and facilitate reactions involving this tautomer. nih.govresearchgate.net

Historically, the mechanism for oxime-nitrone tautomerization was thought to be a thermal, unimolecular 1,2-hydrogen shift. researchgate.net However, recent high-level DFT (Density Functional Theory) calculations have provided compelling evidence that this isomerization is more favorably achieved through a bimolecular process. researchgate.netrsc.org This pathway has a significantly lower activation energy barrier compared to the unimolecular 1,2-shift. rsc.org Computational studies have shown that the pathway involving the less stable but more reactive nitrone tautomer can be the predominant mechanism in nucleophilic additions of oximes. rsc.orgunizar.es

Table 2: Comparison of Mechanistic Pathways for Oxime-Nitrone Isomerization

| Mechanism | Description | Relative Energy Barrier | Supporting Evidence |

|---|---|---|---|

| Unimolecular 1,2-H Shift | An intramolecular hydrogen migration from the oxygen to the nitrogen atom. | High (e.g., ~49.5 kcal/mol) rsc.org | Previously accepted model. researchgate.net |

| Bimolecular Process | Involves two molecules of the oxime, where one facilitates hydrogen transfer on the other. | Low (e.g., ~15.3 kcal/mol) rsc.org | Supported by recent DFT calculations. researchgate.netrsc.orgrsc.org |

The presence of the carbon-nitrogen double bond (C=N) in the oxime functional group restricts free rotation, leading to the existence of geometric isomers, designated as E and Z. adichemistry.comdalalinstitute.com The specific nomenclature (1E) for hexahydroindolizin-1(5H)-one oxime indicates that the hydroxyl group is on the opposite side (entgegen) of the higher-priority group attached to the carbon of the C=N bond, according to Cahn-Ingold-Prelog priority rules.

Modern computational studies have reshaped the understanding of the oxime-nitrone tautomeric conversion, strongly favoring a bimolecular mechanism over a unimolecular one. researchgate.netbohrium.com This process involves a hydrogen transfer facilitated by a second molecule, which can be another oxime molecule, a nitrone, or a protic solvent molecule like ethanol (B145695). researchgate.netrsc.org

DFT calculations have demonstrated that a bimolecular pathway, where two oxime molecules form a dimer complex, significantly lowers the activation energy for the hydrogen transfer required for isomerization. rsc.orgrsc.org The transition state for this process involves a cyclic arrangement where one molecule acts as a proton donor to the nitrogen of the second molecule, while simultaneously accepting a proton from the hydroxyl group of that same molecule. This cooperative hydrogen exchange provides a much more energetically favorable route to the nitrone tautomer compared to the high-energy, three-membered ring transition state of a direct 1,2-hydrogen shift. rsc.org The lowest energy barriers are found for the interconversion involving two (Z)-oxime molecules. rsc.org

Computational Chemistry and Theoretical Studies of 1e Hexahydroindolizin 1 5h One Oxime

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

No specific DFT studies on the molecular geometry and conformation of (1E)-hexahydroindolizin-1(5H)-one oxime were found. Such studies would typically involve geometry optimization to determine the most stable three-dimensional structure of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements of the atoms and their relative energies.

Molecular Orbital (MO) Analysis for Reactivity Prediction

A molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies and shapes of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. No such analysis has been published for this compound.

Simulation of Tautomeric Equilibria and Reaction Pathways

Energetic and Kinetic Aspects of Oxime-Nitrone Tautomerism

The tautomeric relationship between oximes and nitrones is a known phenomenon in organic chemistry. Computational studies on other oximes have investigated the energy barriers and equilibrium constants for this transformation. However, no specific energetic or kinetic data for the oxime-nitrone tautomerism of this compound could be located.

Solvent Effects on Tautomeric Preferences

The surrounding solvent can significantly influence the position of a tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. There is no available research that has computationally investigated how different solvents might affect the tautomeric preferences of this compound.

Advanced Computational Techniques for Mechanistic Insights

Advanced computational methods can be employed to elucidate the mechanisms of chemical reactions. These techniques can map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of reaction kinetics and selectivity. No studies applying such advanced computational techniques to investigate the reaction mechanisms of this compound were found in the searched literature.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy reaction path connecting a transition state to its corresponding reactants and products. This analysis is crucial for verifying that a calculated transition state structure indeed links the desired chemical species and for elucidating the detailed mechanism of a chemical reaction.

In the context of this compound, IRC analysis could be instrumental in studying various reactions, such as its synthesis, isomerization, or decomposition pathways. For instance, the formation of the oxime from hexahydroindolizin-1(5H)-one and hydroxylamine (B1172632) likely proceeds through a tetrahedral intermediate. An IRC calculation, typically performed using Density Functional Theory (DFT) methods, would trace the geometric evolution of the reactants as they approach the transition state and then progress to form the final oxime product.

Illustrative Example of IRC Analysis for a Hypothetical Reaction:

Consider the hypothetical acid-catalyzed Beckmann rearrangement of this compound. An IRC analysis for this reaction would commence from the calculated transition state structure and map the pathway in both forward and reverse directions. The results of such an analysis can be visualized by plotting the energy as a function of the reaction coordinate.

Table 1: Illustrative IRC Data for a Hypothetical Beckmann Rearrangement

| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Changes |

| -2.0 | 5.0 | Reactant-like geometry |

| -1.0 | 15.0 | Approach to the transition state |

| 0.0 | 25.0 | Transition State: N-O bond breaking, C-C migration |

| 1.0 | 10.0 | Formation of the nitrilium ion intermediate |

| 2.0 | -5.0 | Product-like geometry (lactam) |

This table is a hypothetical representation to illustrate the type of data obtained from an IRC analysis.

Molecular Dynamics (MD) Simulations in Exploring Conformational Space and Reactivity

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into the conformational flexibility, solvent effects, and thermodynamic properties of a molecule.

For this compound, an indolizidine alkaloid derivative, MD simulations can be particularly insightful. scienceopen.com The indolizidine core can adopt various conformations, and the orientation of the oxime group can be influenced by its environment. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. Such simulations are valuable in understanding how the molecule might interact with biological targets, such as enzymes or receptors. scienceopen.com

Furthermore, MD simulations can be employed to study the reactivity of the oxime in different environments. By simulating the molecule in various solvents, one can assess the influence of the solvent on its structure and stability. This is crucial for predicting its behavior in different reaction conditions or biological media.

Table 2: Illustrative Output from an MD Simulation of this compound in Water

| Simulation Time (ns) | RMSD (Å) | Predominant Conformation | Key Dihedral Angle (°) |

| 0-10 | 0.5 | Chair-like | 175 |

| 10-20 | 1.2 | Transitioning | Fluctuating |

| 20-30 | 0.6 | Boat-like | -60 |

| 30-40 | 0.5 | Chair-like | 178 |

| 40-50 | 0.5 | Chair-like | 176 |

This table is a hypothetical representation of data from an MD simulation, illustrating the dynamic conformational changes.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental data. DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). Comparing the predicted spectrum with an experimental one can confirm the proposed structure.

Similarly, the IR spectrum can be calculated by determining the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the oxime, the C=N stretch, and various C-H and C-C bond vibrations. These predicted frequencies help in the assignment of experimental IR bands.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value | Assignment |

| ¹H NMR (ppm) | |||

| H (hydroxyl) | 9.8 | 9.7 | -NOH |

| H (alpha to C=N) | 2.8 | 2.7 | -CH₂-C=N |

| ¹³C NMR (ppm) | |||

| C (oxime) | 158.0 | 157.5 | C=NOH |

| IR Frequencies (cm⁻¹) | |||

| O-H stretch | 3350 | 3345 | ν(O-H) |

| C=N stretch | 1650 | 1648 | ν(C=N) |

| N-O stretch | 940 | 938 | ν(N-O) |

This table presents hypothetical data to illustrate the correlation between predicted and experimental spectroscopic values.

Structure Activity Relationship Sar Studies of Hexahydroindolizine Oxime Derivatives

Design Principles for Modifying the Hexahydroindolizine Scaffold to Tune Molecular Interactions

The hexahydroindolizine scaffold is a bicyclic saturated heterocyclic system that provides a rigid three-dimensional framework. Modifying this scaffold is a key strategy for tuning the molecule's interactions with biological targets. Design principles involve altering the scaffold to optimize steric, electronic, and hydrophobic properties.

Key modification strategies include:

Substitution on the Rings: Introducing substituents at various positions on the indolizine (B1195054) rings can significantly alter the molecule's properties. For example, adding alkyl groups can increase lipophilicity, potentially enhancing membrane permeability. Introducing polar groups like hydroxyls or amines can create new hydrogen bonding opportunities with a target receptor.

Ring Variation: Although outside the scope of simple derivatives, altering the ring size or introducing heteroatoms within the bicyclic system can fundamentally change the scaffold's geometry and electronic distribution.

Stereochemical Control: The hexahydroindolizine core contains multiple stereocenters. The specific spatial arrangement of substituents is critical for precise interaction with chiral biological targets like enzymes and receptors.

The goal of these modifications is to achieve a better fit within the target's binding site, enhancing affinity and efficacy. A thorough investigation of modifications can identify regions of a molecule that tolerate changes without losing activity and can lead to the discovery of more potent analogues. nih.gov

Table 1: Conceptual Modifications to the Hexahydroindolizine Scaffold and Their Potential Impact

| Modification Site | Type of Substituent | Potential Impact on Molecular Interactions |

| C-2, C-3, C-5, C-6, C-7, C-8 | Small Alkyl Groups (e.g., -CH₃) | Increased lipophilicity; potential for favorable van der Waals interactions. |

| C-2, C-3, C-5, C-6, C-7, C-8 | Halogens (e.g., -F, -Cl) | Altered electronic properties; potential for halogen bonding. |

| C-2, C-3, C-5, C-6, C-7, C-8 | Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂) | Formation of new hydrogen bonds with the target protein. |

| Bridgehead (C-8a) | Introduction of Stereocenters | Creates diastereomers with potentially different biological activities and binding modes. |

Role of the Oxime Group and its Stereochemistry in Modulating Chemical Behavior

The oxime group (=N-OH) is a crucial functional group in (1E)-hexahydroindolizin-1(5H)-one oxime. It significantly influences the molecule's chemical and physical properties, including its ability to interact with biological targets.

The key features of the oxime group are:

Hydrogen Bonding Capability: The hydroxyl group (-OH) of the oxime can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions are vital for anchoring the ligand within a protein's active site.

The energetic favorability of one isomer over another can be influenced by intramolecular and intermolecular forces, such as hydrogen bonding. nih.gov In some cases, the E-isomer is stabilized by intermolecular hydrogen bonds in a crystalline state, whereas the Z-isomer might be sterically hindered. nih.gov

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery for exploring SAR. beilstein-journals.org These in silico techniques allow for the rapid evaluation of large numbers of compounds, prioritizing them for synthesis and experimental testing, which saves time and resources. beilstein-journals.orgnih.gov

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models are built by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods to correlate these descriptors with the activity. nih.govmdpi.com

The process involves:

Data Set Collection: A series of hexahydroindolizine oxime derivatives with experimentally measured biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., connectivity indices).

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create a model that links the descriptors to the activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. mdpi.com

A validated QSAR model can be used to predict the activity of new, unsynthesized hexahydroindolizine derivatives, guiding the design of more potent compounds. mdpi.com

Table 2: Hypothetical QSAR Data for Hexahydroindolizine Derivatives This table illustrates the principle of QSAR with notional data.

| Compound | Lipophilicity (ClogP) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| Derivative 1 | 2.1 | 3.5 | 180 | 10.5 | 10.2 |

| Derivative 2 | 2.5 | 3.2 | 195 | 5.2 | 5.5 |

| Derivative 3 | 1.8 | 4.1 | 175 | 15.8 | 16.1 |

| Derivative 4 | 3.0 | 2.9 | 210 | 2.1 | 2.3 |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. beilstein-journals.org This method is crucial when the three-dimensional structure of the target is known. beilstein-journals.org

For this compound, docking studies would involve:

Preparation: Obtaining the 3D structures of the ligand and the target protein (often from X-ray crystallography or homology modeling). beilstein-journals.org

Docking Simulation: Using a docking algorithm to place the ligand into the binding site of the protein in various possible conformations and orientations. ijper.org

Scoring: Evaluating the resulting poses using a scoring function, which estimates the binding affinity (e.g., binding energy). nih.gov The pose with the best score is considered the most likely binding mode.

Analysis: Analyzing the best-scoring pose to understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com

Docking studies can reveal why certain derivatives are more active than others and provide visual insights to guide the design of new molecules with improved binding affinity. mdpi.comresearchgate.net

Table 3: Potential Ligand-Target Interactions for this compound from a Hypothetical Docking Study

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Oxime -OH group | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| Oxime N atom | Serine, Threonine, Asparagine | Hydrogen Bond (Acceptor) |

| Hexahydroindolizine Rings | Leucine, Valine, Phenylalanine | Hydrophobic / van der Waals Interactions |

| Bridgehead N atom | Acidic Residues (e.g., Asp, Glu) | Ionic or Hydrogen Bond Interaction (if protonated) |

Stereochemical Influences on Structure-Activity Relationships within the Hexahydroindolizine System

Stereochemistry is a critical determinant of biological activity because biological macromolecules are chiral. The hexahydroindolizine system possesses inherent chirality, which, combined with the stereochemistry of the oxime group, creates a complex stereochemical profile.

Chiral Centers: The hexahydroindolizine scaffold has chiral centers (e.g., at C-8a). This means the molecule can exist as different enantiomers or diastereomers. Enantiomers can have drastically different pharmacological activities, with one being potent (the eutomer) and the other being significantly less active or even having undesirable effects (the distomer).

Conformational Isomerism: The saturated rings of the hexahydroindolizine system are not planar and can adopt different chair-like or boat-like conformations. The presence and position of substituents can influence the preferred conformation, which in turn affects how the molecule presents its binding groups to a receptor. beilstein-journals.org

Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Outcomes

Development of Chemical Probes for Interrogating Biological Systems

Chemical probes are essential tools for dissecting complex biological systems. The structure of (1E)-hexahydroindolizin-1(5H)-one oxime lends itself to the development of such probes. The oxime group can be derivatized to incorporate reporter tags, such as fluorophores or biotin, allowing for the visualization and isolation of target proteins. Furthermore, the hexahydroindolizine core can be modified to enhance binding affinity and selectivity for a specific biological target.

One potential application is in the creation of activity-based probes. These probes are designed to covalently bind to the active site of an enzyme, providing a direct readout of enzymatic activity in a complex biological sample. The oxime functionality of this compound could be engineered to act as a reactive handle that, upon binding to the target, forms a stable covalent bond.

| Probe Type | Potential Application of this compound | Key Structural Feature |

| Affinity-based Probes | Visualization and pull-down of target proteins | Derivatization of the oxime with reporter tags (e.g., fluorophores, biotin) |

| Activity-based Probes | Covalent labeling of enzyme active sites to measure activity | Engineered oxime functionality as a reactive handle |

| Photoaffinity Probes | Covalent labeling of target proteins upon photoactivation | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) |

Exploration of Hexahydroindolizine Oximes as Advanced Molecular Scaffolds in Medicinal Chemistry

The concept of "privileged scaffolds" is central to modern drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The indolizine (B1195054) core is considered one such scaffold, and its saturated form, hexahydroindolizine, is found in a variety of biologically active natural products and synthetic compounds.

This compound serves as an excellent starting point for the construction of compound libraries for high-throughput screening. The oxime group provides a convenient point for chemical diversification, allowing for the rapid synthesis of a wide range of derivatives with distinct physicochemical properties. These libraries can then be screened against various disease targets to identify novel hit compounds. The rigid, three-dimensional structure of the hexahydroindolizine core can provide a favorable pre-organization for binding to protein targets.

Strategies for Modulating Biological Pathways through Small Molecules Derived from Hexahydroindolizine Oximes

Small molecules are powerful tools for modulating biological pathways and are the basis for the majority of modern pharmaceuticals. Derivatives of this compound have the potential to be developed into potent and selective modulators of various signaling pathways implicated in disease.

For example, by modifying the substituents on the hexahydroindolizine ring and the oxime group, it may be possible to design molecules that inhibit or activate specific enzymes, such as kinases or proteases, or that block protein-protein interactions. The stereochemistry of the hexahydroindolizine scaffold can also be systematically varied to optimize target engagement and biological activity.

Use of Hexahydroindolizine Oximes as Precursors for Structurally Diverse N-Heterocycles in Chemical Biology

Oximes are versatile synthetic intermediates that can be transformed into a variety of other functional groups and heterocyclic systems. researchgate.netclockss.orgrsc.org this compound is a valuable precursor for the synthesis of novel N-heterocycles with potential applications in chemical biology.

One important transformation of oximes is the Beckmann rearrangement, which converts an oxime into an amide. In the case of this compound, this reaction could lead to the formation of expanded ring systems, such as lactams, which are themselves important pharmacophores. Additionally, the oxime can participate in various cyclization reactions to generate fused heterocyclic systems, further increasing the structural diversity of the resulting compounds.

| Reaction Type | Product Class | Potential Application |

| Beckmann Rearrangement | Lactams (expanded rings) | Core structures for new therapeutic agents |

| Cyclization Reactions | Fused N-heterocycles | Novel scaffolds for chemical biology and drug discovery |

| Reduction | Amines | Building blocks for further chemical synthesis |

| [3+2] Cycloaddition | Isoxazolines | Bioactive heterocyclic compounds |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for (1E)-hexahydroindolizin-1(5H)-one oxime, and how can spectral data validate its structure?

- Methodological Answer : The synthesis typically involves two steps: (i) preparation of the ketone precursor (e.g., hexahydroindolizin-1(5H)-one) via cyclization reactions, and (ii) oxime formation by reacting the ketone with hydroxylamine hydrochloride under reflux in ethanol. Purification via column chromatography or recrystallization is critical to isolate the E-isomer .

- Structural Validation : IR spectroscopy confirms the oxime group via characteristic N–O (851–982 cm⁻¹) and C=N (1513–1612 cm⁻¹) stretches. H NMR shows the oxime proton as a singlet near δ 8.5–9.0 ppm, while C NMR confirms the C=N bond at ~150–160 ppm .

Q. How should researchers handle safety and stability concerns during experimental workflows involving this compound?

- Safety Protocols : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes) per EU-GHS/CLP. Use PPE (gloves, lab coats, masks) and work in a fume hood. Store at 2–8°C in airtight containers to prevent degradation .

- Waste Management : Segregate waste and dispose via certified hazardous waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or isomer purity during synthesis?

- Case Study : TLC analysis may show double spots due to isomerization (e.g., E/Z isomer interconversion during synthesis). Solvent polarity and temperature influence isomer ratios. Purification via preparative HPLC or repeated crystallization ensures isolation of the desired (1E)-isomer .

- Data Reconciliation : Cross-validate spectral results with computational methods (e.g., DFT calculations for NMR chemical shifts) and compare with literature benchmarks .

Q. What strategies optimize reaction yields for tandem reactions involving oxime intermediates?

- Catalyst Systems : Palladium-based catalysts (e.g., Pd(dba)/Xantphos) enhance tandem O-alkylation/N-arylation reactions, achieving yields up to 62% for oxime ether derivatives. Solvent choice (e.g., dioxane) and base (CsCO) are critical for regioselectivity .

- Parameter Screening : Use Design of Experiments (DoE) to assess temperature, stoichiometry, and reaction time. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

Q. How can researchers design experiments to evaluate the biological activity of this oxime derivative?

- Bioassay Frameworks :

- In vitro assays : Test antifungal/antibacterial activity using microdilution methods (e.g., MIC against Candida albicans or Staphylococcus aureus).

- Mechanistic Studies : Probe enzyme inhibition (e.g., cytochrome P450) via fluorescence-based assays or molecular docking simulations .

Methodological Guidelines

Q. What analytical techniques are essential for characterizing synthetic intermediates and final products?

- Core Techniques :

- Chromatography : HPLC with UV/Vis detection for purity assessment (>95% by area normalization).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]).

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How should conflicting data on isomer stability or reactivity be addressed in publications?

- Transparency : Report all observed isomers and reaction conditions in supplementary materials.

- Critical Analysis : Discuss solvent effects (e.g., polarity-driven isomerization) and kinetic vs. thermodynamic control in reaction pathways .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.